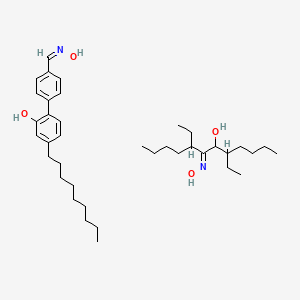
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, mixt. with (2-hydroxy-5-nonylphenyl)phenylmethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, mixt. with (2-hydroxy-5-nonylphenyl)phenylmethanone oxime is a complex chemical compound with significant applications in various fields. This compound is known for its unique structure and properties, making it valuable in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime involves several steps. The primary method includes the reaction of 5,8-diethyl-7-hydroxy-6-dodecanone with hydroxylamine to form the oxime derivative. The reaction typically occurs under acidic or basic conditions, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group into a nitro group under specific conditions.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted oxime compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: Utilized in the extraction and separation of metals, such as indium and gallium, from industrial waste .
Wirkmechanismus
The mechanism of action of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, facilitating their extraction and separation. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially inhibiting microbial growth and other biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,8-Diethyl-7-hydroxy-6-dodecanone oxime
- (2-Hydroxy-5-nonylphenyl)phenylmethanone oxime
- 5,8-Diethyl-7-hydroxydodecan-6-one oxime
Uniqueness
6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
39453-37-7 |
|---|---|
Molekularformel |
C22H29NO2.C16H33NO2 C38H62N2O4 |
Molekulargewicht |
610.9 g/mol |
IUPAC-Name |
(7E)-5,8-diethyl-7-hydroxyiminododecan-6-ol;2-[4-[(Z)-hydroxyiminomethyl]phenyl]-5-nonylphenol |
InChI |
InChI=1S/C22H29NO2.C16H33NO2/c1-2-3-4-5-6-7-8-9-18-12-15-21(22(24)16-18)20-13-10-19(11-14-20)17-23-25;1-5-9-11-13(7-3)15(17-19)16(18)14(8-4)12-10-6-2/h10-17,24-25H,2-9H2,1H3;13-14,16,18-19H,5-12H2,1-4H3/b23-17-;17-15+ |
InChI-Schlüssel |
BSRKJFGTFRITNT-AYFQBXJRSA-N |
Isomerische SMILES |
CCCCCCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)/C=N\O)O.CCCCC(CC)C(/C(=N/O)/C(CC)CCCC)O |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C=NO)O.CCCCC(CC)C(C(=NO)C(CC)CCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-({[3-(dimethylamino)propyl]amino}methylidene)-6-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14147758.png)

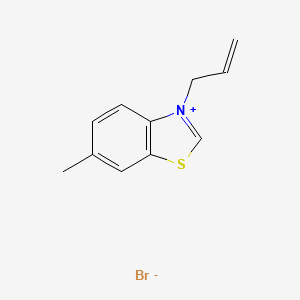
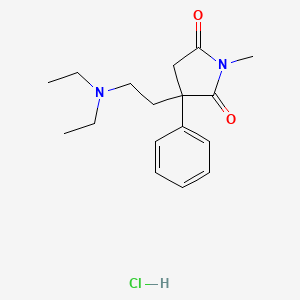

acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)
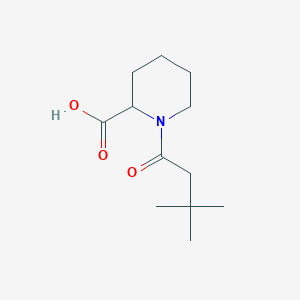
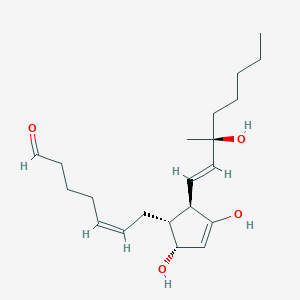
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
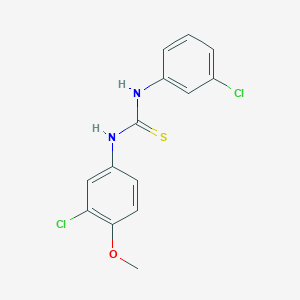
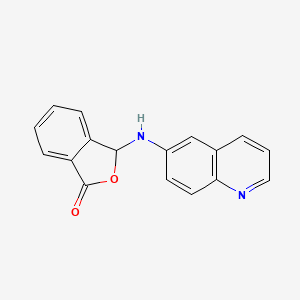
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
